![molecular formula C36H31OP B12861311 (1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2’-[Dis(3,5-dimethylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol: is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2’-[Dis(3,5-dimethylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1’-binaphthalen-2-ol, which serves as the backbone of the compound.
Substitution: The final step involves the substitution of the phenyl groups with 3,5-dimethylphenyl groups to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is widely used as a ligand in catalytic reactions, particularly in asymmetric synthesis, where it helps achieve high enantioselectivity.
Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: Its role in asymmetric synthesis makes it valuable in the production of chiral drugs, which often exhibit improved therapeutic properties.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (1R)-2’-[Dis(3,5-dimethylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
Comparaison Avec Des Composés Similaires
- ®-7,7’-Bis[di(3,5-dimethylphenyl)phosphino]-1,1’-spirobiindane
- 5-[Di(1-adamantyl)phosphino]-1’,3’,5’-triphenyl-1’H-[1,4’]bipyrazole
Comparison:
- ®-7,7’-Bis[di(3,5-dimethylphenyl)phosphino]-1,1’-spirobiindane shares similar structural features but differs in the backbone structure, leading to variations in its catalytic properties.
- 5-[Di(1-adamantyl)phosphino]-1’,3’,5’-triphenyl-1’H-[1,4’]bipyrazole has a different phosphine substitution pattern, affecting its reactivity and applications.
Uniqueness: The unique combination of the binaphthalen backbone and the 3,5-dimethylphenyl groups in (1R)-2’-[Dis(3,5-dimethylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol provides distinct steric and electronic properties, making it particularly effective in asymmetric catalysis and other specialized applications.
Propriétés
Formule moléculaire |
C36H31OP |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C36H31OP/c1-23-17-24(2)20-29(19-23)38(30-21-25(3)18-26(4)22-30)34-16-14-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)13-15-33(35)37/h5-22,37H,1-4H3 |
Clé InChI |
DLCIDEXGEOCJDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)C6=CC(=CC(=C6)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


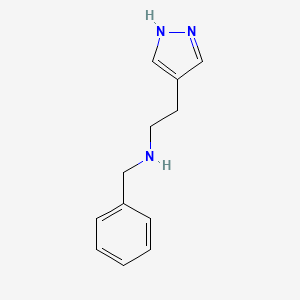

![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
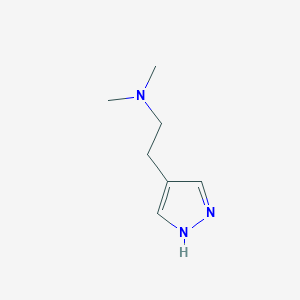
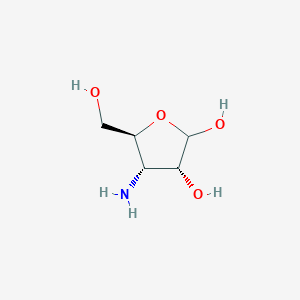
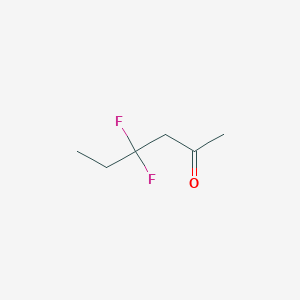
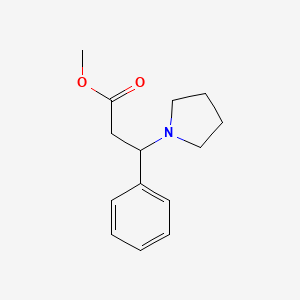

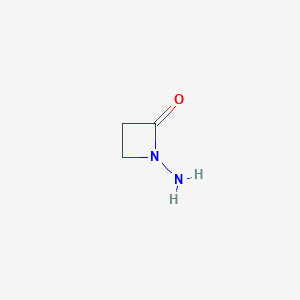
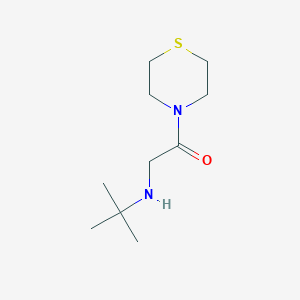
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)


